![molecular formula C11H12N2O8S B11517165 Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate](/img/structure/B11517165.png)
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a methoxycarbonyl group, an amino group, a nitrophenyl group, and a sulfonyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and esterification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(methoxycarbonyl)amino]acetate
- Methyl 2-[(methoxycarbonyl)amino]benzoate
- Methyl 2-methoxy-2-[(methoxycarbonyl)amino]acetate
Uniqueness
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O8S |
|---|---|
Molecular Weight |
332.29 g/mol |
IUPAC Name |
methyl 2-[2-(methoxycarbonylamino)-5-nitrophenyl]sulfonylacetate |
InChI |
InChI=1S/C11H12N2O8S/c1-20-10(14)6-22(18,19)9-5-7(13(16)17)3-4-8(9)12-11(15)21-2/h3-5H,6H2,1-2H3,(H,12,15) |
InChI Key |
VWMSCRSTJRDQOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11517098.png)
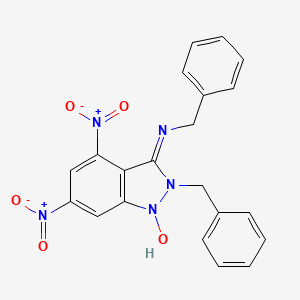
![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide](/img/structure/B11517110.png)
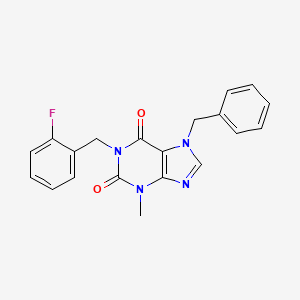
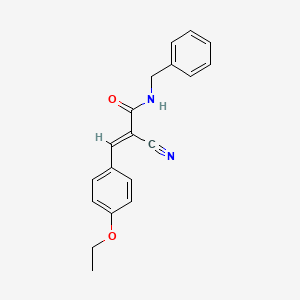

![4-[(Z)-benzylidene(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11517141.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one](/img/structure/B11517146.png)
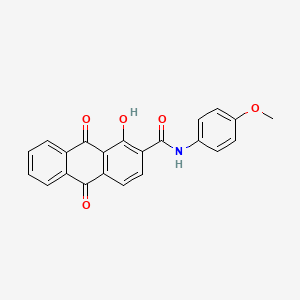
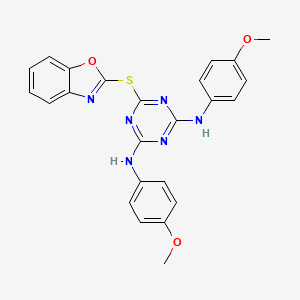
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11517173.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11517181.png)
![Ethyl 5-(diethylcarbamoyl)-2-{[(3,5-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11517188.png)
